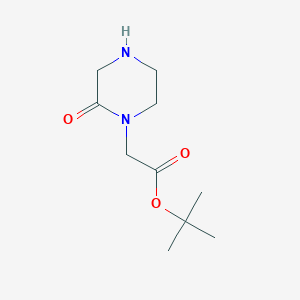

Tert-butyl 2-(2-oxopiperazin-1-yl)acetate

Description

Tert-butyl 2-(2-oxopiperazin-1-yl)acetate (CAS 176371-67-8) is a tert-butyl ester derivative featuring a 2-oxopiperazine moiety linked via an acetate group. This compound is widely utilized in pharmaceutical and organic synthesis as a key intermediate, particularly in the preparation of bioactive molecules targeting neurological and oncological pathways . Its structure combines the steric protection of the tert-butyl group with the hydrogen-bonding capability of the 2-oxopiperazine ring, making it valuable for modulating solubility and reactivity in synthetic routes. The compound is commercially available from multiple suppliers, including CymitQuimica, with purities up to 95% .

Properties

IUPAC Name |

tert-butyl 2-(2-oxopiperazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)7-12-5-4-11-6-8(12)13/h11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQGGODJFXCQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-oxopiperazin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-oxopiperazine under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-oxopiperazin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Tert-butyl 2-(2-oxopiperazin-1-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxopiperazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Tert-Butyl 2-(Piperazin-1-yl)acetate (CAS 112257-22-4)

- Structural Difference : Lacks the 2-oxo group on the piperazine ring.

- Implications :

- Increased basicity due to the unmodified secondary amine in piperazine.

- Reduced hydrogen-bonding capacity compared to the oxo derivative.

- Applications : Often employed as a precursor in peptide coupling reactions where basicity is advantageous .

- Similarity Score : 0.68 (lower due to absence of oxo group) .

Tert-Butyl 2-(3-Oxopiperazin-1-yl)acetate (CAS 1056057-55-6)

- Structural Difference : Oxo group at position 3 of the piperazine ring instead of position 2.

- Implications: Altered ring conformation and electronic distribution. Potential differences in binding affinity to biological targets (e.g., enzymes or receptors).

- Commercial Availability : 6 suppliers, slightly higher than the target compound’s 5 suppliers .

- Synonym: ZINC38442897 .

Tert-Butyl 2-(2-Oxoindolin-4-yl)ethylcarbamate (CAS 1083181-33-2)

- Structural Difference : Replaces piperazine with a 2-oxoindoline moiety and includes an ethylcarbamate linker.

- Ethylcarbamate linker may reduce solubility compared to the acetate group.

- Applications: Likely used in kinase inhibitor synthesis due to indolinone’s prevalence in such scaffolds .

Tert-Butyl 4-(2-Aminoethyl)-3-Oxopiperazine-1-carboxylate (CAS 234108-58-8)

- Structural Difference: Features a 3-oxo group and an aminoethyl substituent on the piperazine ring.

- Implications: The aminoethyl group adds a basic site, altering protonation states under physiological conditions.

- Similarity Score : 0.86 (high due to structural conservation of oxo and tert-butyl groups) .

Tert-Butyl 2-(3-Hydroxypiperidin-1-yl)acetate (CAS 166955-03-9)

- Structural Difference : Replaces piperazine with a 3-hydroxypiperidine ring.

- Implications: Piperidine’s single nitrogen reduces hydrogen-bonding capacity compared to piperazine derivatives.

- InChIKey : YLHRLEPEETWKBW-UHFFFAOYSA-N .

Tabulated Comparison of Key Analogs

| Compound Name | CAS Number | Key Structural Feature | Suppliers | Similarity Score | Key Applications |

|---|---|---|---|---|---|

| Tert-Butyl 2-(2-oxopiperazin-1-yl)acetate | 176371-67-8 | 2-Oxopiperazine, acetate linker | 5 | 1.00 (Reference) | Drug intermediates, PROTACs |

| Tert-Butyl 2-(piperazin-1-yl)acetate | 112257-22-4 | Piperazine (no oxo) | N/A | 0.68 | Peptide synthesis |

| Tert-Butyl 2-(3-oxopiperazin-1-yl)acetate | 1056057-55-6 | 3-Oxopiperazine | 6 | 0.78 | Enzyme inhibitors |

| Tert-Butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate | 234108-58-8 | 3-Oxo, aminoethyl substituent | N/A | 0.86 | Targeted therapeutics |

| Tert-Butyl 2-(3-hydroxypiperidin-1-yl)acetate | 166955-03-9 | 3-Hydroxypiperidine | N/A | 0.72 | Solubility-enhanced scaffolds |

Discussion of Structural and Functional Trends

- Oxo Group Position : The 2-oxo vs. 3-oxo substitution in piperazine derivatives significantly impacts electronic properties and conformational flexibility. For example, 2-oxopiperazines are more rigid, favoring planar interactions, while 3-oxo analogs may adopt alternate ring puckering .

- Commercial Availability : Compounds like tert-butyl 2-(3-oxopiperazin-1-yl)acetate (6 suppliers) and the target compound (5 suppliers) are more accessible than others, reflecting their utility in high-throughput synthesis .

- Biological Relevance : The 2-oxopiperazine motif is prevalent in protease inhibitors and kinase modulators due to its ability to mimic peptide bonds .

Biological Activity

Tert-butyl 2-(2-oxopiperazin-1-yl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a piperazine ring with an oxo group. This unique structure contributes to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and molecular targets are currently under investigation, but it is believed that these interactions may influence various cellular processes, including:

- Enzyme inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Protein stabilization : It has been suggested that it could stabilize proteins involved in critical cellular functions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed moderate inhibition against Gram-positive bacteria with an IC50 of 50 μM. |

| Study B | Enzyme Inhibition | Demonstrated inhibition of a specific enzyme involved in metabolic pathways; IC50 value not specified. |

| Study C | Cancer Cell Lines | Induced apoptosis in cultured cancer cells at concentrations above 25 μM. |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : Reaction of appropriate amines with carbonyl compounds.

- Esterification : The piperazine derivative is then treated with tert-butyl acetate under acidic conditions to form the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.